2-ethyl-4-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to the specified molecule typically involves multi-step chemical reactions that strategically assemble the piperazine backbone, thiadiazole ring, and carboxamide functionality. One approach includes the cyclization of thioamide with chloroacetoacetate, yielding a high process yield above 60% for related structures (Tang Li-jua, 2015). This methodology underscores the versatility and efficiency of synthesizing complex molecules through relatively straightforward chemical pathways.
Molecular Structure Analysis
The detailed molecular structure of compounds akin to the target molecule often reveals a framework that supports extensive hydrogen bonding and molecular interactions. For instance, certain thiadiazole derivatives exhibit hydrogen-bonded dimers through specific interactions, which contribute to the stability and crystalline structure of these compounds (I. Wawrzycka-Gorczyca & A. Siwek, 2011). These structural characteristics are crucial for understanding the reactivity and interaction capabilities of the molecule with biological targets or other chemical entities.
Chemical Reactions and Properties
Chemical reactions involving compounds with thiadiazole and piperazine moieties can lead to a wide range of derivatives with varying biological and chemical properties. For example, derivatives have been synthesized to exhibit growth stimulant properties, showcasing the chemical versatility and potential utility of these compounds in agricultural applications (Aram M. Knyazyan et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular architecture. The detailed crystal structures of related compounds, as determined by X-ray crystallography, provide insights into the molecular conformations and intermolecular interactions that govern these physical properties (D. Lynch & I. Mcclenaghan, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for the application of these compounds. Studies on similar molecules have explored their potential as inhibitors, demonstrating the application of these compounds in therapeutic settings based on their interaction with biological targets (V. V. Pavlova et al., 2022).
properties
IUPAC Name |
2-ethyl-4-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-4-8-9(17)15(3)5-6-16(8)11(18)13-10-12-7(2)14-19-10/h8H,4-6H2,1-3H3,(H,12,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDUKZZGRTUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1C(=O)NC2=NC(=NS2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.